molecular formula C16H12ClNO4S B11061737 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11061737
M. Wt: 349.8 g/mol
InChI Key: QSORVTACHNYLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C16H12ClNO4S It is known for its unique structure, which includes an isoindole core and a chlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate isoindole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group to a sulfide or thiol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The chlorophenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorophenylsulfonyl group in 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents .

Properties

Molecular Formula

C16H12ClNO4S

Molecular Weight

349.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)sulfonylethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H12ClNO4S/c17-11-5-7-12(8-6-11)23(21,22)10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2

InChI Key

QSORVTACHNYLDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.